molecular formula C17H15N3O3S B11029702 N-[(11aS)-11-hydroxy-5-oxo-2,3,5,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl]thiophene-2-carboxamide

N-[(11aS)-11-hydroxy-5-oxo-2,3,5,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl]thiophene-2-carboxamide

Cat. No.: B11029702
M. Wt: 341.4 g/mol
InChI Key: RWYCMBNYVPKVBX-ZDUSSCGKSA-N
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Description

N-[(11AS)-5,11-DIOXO-2,3,5,10,11,11A-HEXAHYDRO-1H-PYRROLO[2,1-C][1,4]BENZODIAZEPIN-7-YL]-2-THIOPHENECARBOXAMIDE is a complex organic compound that belongs to the class of benzodiazepines Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and anticonvulsant properties

Properties

Molecular Formula

C17H15N3O3S

Molecular Weight

341.4 g/mol

IUPAC Name

N-[(6aS)-6,11-dioxo-6a,7,8,9-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepin-2-yl]thiophene-2-carboxamide

InChI

InChI=1S/C17H15N3O3S/c21-15-13-3-1-7-20(13)17(23)11-9-10(5-6-12(11)19-15)18-16(22)14-4-2-8-24-14/h2,4-6,8-9,13H,1,3,7H2,(H,18,22)(H,19,21)/t13-/m0/s1

InChI Key

RWYCMBNYVPKVBX-ZDUSSCGKSA-N

Isomeric SMILES

C1C[C@H]2C(=O)NC3=C(C=C(C=C3)NC(=O)C4=CC=CS4)C(=O)N2C1

Canonical SMILES

C1CC2C(=O)NC3=C(C=C(C=C3)NC(=O)C4=CC=CS4)C(=O)N2C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(11AS)-5,11-DIOXO-2,3,5,10,11,11A-HEXAHYDRO-1H-PYRROLO[2,1-C][1,4]BENZODIAZEPIN-7-YL]-2-THIOPHENECARBOXAMIDE typically involves multiple steps. One common method starts with the formation of N-(2-benzoylphenyl)-2-bromoacetamides from unprotected 2-amino-benzophenone . This intermediate then undergoes a series of reactions, including cyclocondensation and acylation, to form the desired benzodiazepine structure.

Industrial Production Methods

In an industrial setting, continuous flow chemistry is often employed to synthesize benzodiazepines efficiently . This method allows for precise control over reaction conditions and can be scaled up for large-scale production. The use of microfluidic systems and automated synthesis platforms further enhances the efficiency and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

N-[(11AS)-5,11-DIOXO-2,3,5,10,11,11A-HEXAHYDRO-1H-PYRROLO[2,1-C][1,4]BENZODIAZEPIN-7-YL]-2-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[(11AS)-5,11-DIOXO-2,3,5,10,11,11A-HEXAHYDRO-1H-PYRROLO[2,1-C][1,4]BENZODIAZEPIN-7-YL]-2-THIOPHENECARBOXAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: The compound’s pharmacological properties make it a candidate for drug development, particularly in the treatment of anxiety and seizure disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(11AS)-5,11-DIOXO-2,3,5,10,11,11A-HEXAHYDRO-1H-PYRROLO[2,1-C][1,4]BENZODIAZEPIN-7-YL]-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors . By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and anticonvulsant properties. The exact pathways and molecular interactions are still under investigation, but the compound’s structure suggests a strong affinity for these receptors.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with similar anxiolytic properties.

    Clonazepam: Another benzodiazepine used to treat seizure disorders.

    Oxazepam: Known for its hypnotic effects.

Uniqueness

N-[(11AS)-5,11-DIOXO-2,3,5,10,11,11A-HEXAHYDRO-1H-PYRROLO[2,1-C][1,4]BENZODIAZEPIN-7-YL]-2-THIOPHENECARBOXAMIDE stands out due to its unique thiophene carboxamide group, which may confer distinct pharmacological properties compared to other benzodiazepines. This structural difference could lead to variations in its binding affinity, efficacy, and safety profile.

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